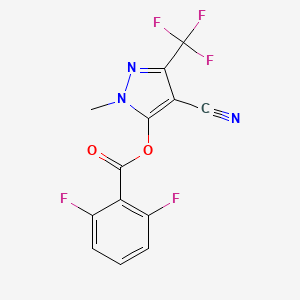

4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl 2,6-difluorobenzenecarboxylate

Description

4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl 2,6-difluorobenzenecarboxylate is a fluorinated pyrazole-carboxylate derivative characterized by a pyrazole ring substituted with a cyano (-CN) group at position 4, a methyl (-CH₃) group at position 1, and a trifluoromethyl (-CF₃) group at position 2. The pyrazole moiety is ester-linked to a 2,6-difluorobenzoate group, which contributes to its structural rigidity and electronic properties.

Properties

IUPAC Name |

[4-cyano-2-methyl-5-(trifluoromethyl)pyrazol-3-yl] 2,6-difluorobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H6F5N3O2/c1-21-11(6(5-19)10(20-21)13(16,17)18)23-12(22)9-7(14)3-2-4-8(9)15/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRQJQBGBXNMQDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)C(F)(F)F)C#N)OC(=O)C2=C(C=CC=C2F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H6F5N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of this compound is the GABA-gated chloride channels . These channels play a crucial role in inhibitory neurotransmission, and their modulation can lead to various physiological effects.

Mode of Action

The compound acts by inhibiting the GABA-gated chloride channels . This inhibition disrupts the normal functioning of these channels, leading to a range of downstream effects.

Result of Action

The compound exhibits high insecticidal activity . It has a high level of emulation to Plutella xylostella and other insects and has a long duration. This suggests that the compound’s action on GABA-gated chloride channels can lead to potent insecticidal effects.

Biological Activity

4-Cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl 2,6-difluorobenzenecarboxylate is a synthetic compound that belongs to the pyrazole class of heterocyclic compounds. Pyrazoles are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article focuses on the biological activity of this specific compound, exploring its synthesis, mechanisms of action, and potential applications in various fields.

- Molecular Formula : C₁₄H₉F₃N₄O₂

- Molecular Weight : 328.24 g/mol

- CAS Number : Not specifically listed but related compounds have been documented.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the pyrazole ring and subsequent functionalization to introduce the carboxylate moiety. The synthesis can be optimized through various methods, including microwave-assisted synthesis and classical reflux techniques.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives. For instance, compounds with similar structures have shown significant activity against various bacterial strains. The mechanism of action often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Table 1: Antimicrobial Activity Comparison

| Compound | Target Bacteria | EC₅₀ (µg/mL) | Reference |

|---|---|---|---|

| This compound | Xanthomonas spp. | 7.40 | |

| Similar Pyrazole Derivative | Escherichia coli | 12.85 | |

| Other Pyrazole Compounds | Staphylococcus aureus | 31.94 |

Insecticidal Activity

Insecticidal properties have also been reported for pyrazole derivatives. For example, a related compound demonstrated a lethal effect against various pests at concentrations around 500 mg/L. This suggests that structural modifications in pyrazoles can lead to enhanced insecticidal efficacy.

Table 2: Insecticidal Activity

| Compound | Target Insect | Lethal Concentration (mg/L) | Reference |

|---|---|---|---|

| This compound | Mythimna separate | 500 | |

| Similar Pyrazole Derivative | Helicoverpa armigera | 500 |

The biological activity of this compound can be attributed to its ability to interact with specific biological targets within cells. For antimicrobial activity, it is believed that the compound disrupts the integrity of bacterial cell membranes, leading to cell lysis and death. In insecticidal applications, it may interfere with neuronal signaling pathways or metabolic processes critical for insect survival.

Case Studies

- Antibacterial Efficacy : A study evaluating various pyrazole derivatives found that compounds similar to 4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl exhibited promising antibacterial activity against phytopathogenic bacteria such as Xanthomonas spp., with EC₅₀ values significantly lower than traditional bactericides .

- Insecticidal Activity : Research on insecticidal properties revealed that certain pyrazole derivatives showed high efficacy against crop pests like Mythimna separate, suggesting potential applications in agricultural pest management .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural similarities with other pyrazole-carboxylate derivatives, particularly those documented in : [5-methyl-4-(4-methylphenyl)sulfanyl-2-phenylpyrazol-3-yl] 2,6-difluorobenzoate (CAS: 851126-70-0). Key differences include:

- Pyrazole Substituents :

- Functional Groups: The target compound’s cyano and trifluoromethyl groups are strong electron-withdrawing substituents, likely enhancing electrophilic reactivity and metabolic stability.

Physicochemical Properties (Hypothesized)

Key Advantages and Limitations

- Target Compound: Advantages: High stability, resistance to metabolic degradation. Limitations: Potential environmental persistence due to fluorine content.

- Compound :

Notes on Methodology and Data Interpretation

- Physicochemical properties are estimated based on substituent contributions (e.g., -CF₃ increases LogP by ~1.0 unit).

- Further experimental studies (e.g., crystallography via SHELX , bioassays) are required to validate hypotheses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.